molecular formula C25H34N2O5 B605358 Alvimopan monohydrate CAS No. 1383577-62-5

Alvimopan monohydrate

货号: B605358
CAS 编号: 1383577-62-5
分子量: 442.5 g/mol
InChI 键: XSTFUWQLHMJPFG-NABRLNOVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alvimopan monohydrate is a peripherally acting μ-opioid receptor antagonist. It is primarily used to accelerate the recovery of gastrointestinal function following bowel resection surgery. This compound is particularly effective in reducing postoperative ileus, a condition characterized by delayed gastrointestinal motility after surgery .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of alvimopan involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of 4-phenylpiperidine with various reagents to form the desired product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: For industrial production, alvimopan is often prepared in solid form to enhance its bioavailability. The process involves dissolving chitosan in a medicinal solvent, adding alvimopan, and then using a glutaraldehyde aqueous solution. The mixture is then spray-dried to obtain alvimopan chitosan microspheres, which are further processed into tablets or capsules .

化学反应分析

Types of Reactions: Alvimopan undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures and pH levels to ensure optimal yields .

Major Products Formed:

科学研究应用

Alvimopan monohydrate has a wide range of scientific research applications:

作用机制

Alvimopan monohydrate acts by competitively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous or exogenous agonists, thereby reducing gastrointestinal motility. The compound’s selectivity for peripheral receptors is due to its pharmacokinetics, which limit its ability to cross the blood-brain barrier .

相似化合物的比较

Uniqueness of Alvimopan: Alvimopan’s primary uniqueness lies in its high selectivity for peripheral μ-opioid receptors, which minimizes central nervous system effects. This makes it particularly effective for postoperative ileus without affecting opioid-mediated analgesia .

生物活性

Alvimopan monohydrate is a peripherally acting mu-opioid receptor antagonist (PAM-OR) primarily utilized to enhance gastrointestinal recovery after bowel surgery. Its unique mechanism of action, pharmacokinetics, and clinical efficacy have been extensively studied, leading to its approval by the FDA for specific surgical applications.

Alvimopan selectively binds to mu-opioid receptors located in the gastrointestinal tract, counteracting the constipating effects often induced by opioid analgesics without affecting central nervous system pathways. This competitive antagonism helps restore normal gastrointestinal motility and secretion in patients who have undergone surgeries that may impair gut function due to opioid use .

Pharmacokinetics

  • Chemical Formula : C23_{23}H30_{30}N2_{2}O3_{3}S
  • Molecular Weight : Approximately 460.6 g/mol
  • Bioavailability : Limited (6% average, ranging from 1% to 19%)
  • Absorption : Rapidly absorbed with a time to maximum concentration (Tmax_{max}) of about 2 hours post-administration .
  • Dosing : Typically administered at doses of 6 mg or 12 mg, twice daily for up to 7 days post-surgery .

Clinical Efficacy

Numerous clinical trials have demonstrated the effectiveness of alvimopan in accelerating gastrointestinal recovery following bowel resection surgery. Key findings include:

  • Accelerated Recovery : Alvimopan significantly reduced the time to gastrointestinal recovery (GI-3 endpoint), with hazard ratios indicating an increase in recovery speed by approximately 28% for the 6 mg dose and 38% for the 12 mg dose compared to placebo (P ≤ 0.001) .
  • Reduced Hospital Stay : Patients treated with alvimopan experienced a reduction in postoperative morbidity and had shorter hospital stays, with an average decrease of approximately 1.6 days compared to control groups .

Table 1: Summary of Clinical Trials Involving Alvimopan

StudyPopulationDoseKey Findings
Phase III Trial (2007)Patients undergoing bowel resection6 mg / 12 mgSignificant acceleration of GI recovery; reduced hospital readmission rates .
Multivariable Analysis (2010)Elective colorectal surgery patientsN/AFaster return of bowel function; lower rates of postoperative ileus .
Retrospective Study (2013)Patients undergoing laparoscopic colectomyN/AReduced incidence of postoperative ileus (4% vs. 12%, P = 0.04) .

Adverse Effects

While alvimopan is generally well tolerated, some common adverse effects include:

  • Nausea
  • Vomiting
  • Abdominal distention

Serious adverse reactions are rare, making it a favorable option for postoperative management .

属性

IUPAC Name

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTFUWQLHMJPFG-NABRLNOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160641
Record name Alvimopan monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170098-38-1, 1383577-62-5
Record name Alvimopan dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170098-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvimopan monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383577625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvimopan monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVIMOPAN MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LAR2REDG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alvimopan monohydrate
Reactant of Route 2
Alvimopan monohydrate
Reactant of Route 3
Alvimopan monohydrate
Reactant of Route 4
Alvimopan monohydrate
Reactant of Route 5
Alvimopan monohydrate
Reactant of Route 6
Alvimopan monohydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。